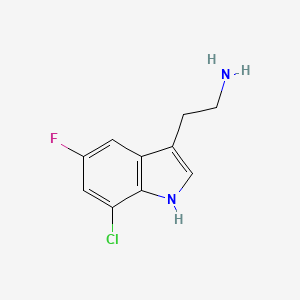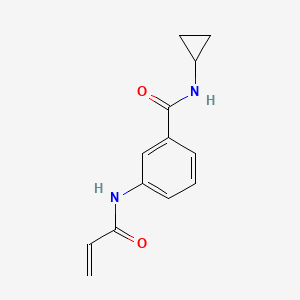![molecular formula C17H18N4O4S B2735547 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid CAS No. 326918-88-1](/img/structure/B2735547.png)
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid, also known as MRS2578, is a purinergic receptor antagonist. It is commonly used in scientific research to investigate the role of purinergic signaling in various biological processes.
作用机制
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is a competitive antagonist of the P2Y6 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as uridine diphosphate (UDP). By blocking the P2Y6 receptor, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid inhibits the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can inhibit the migration and invasion of cancer cells, reduce the release of pro-inflammatory cytokines, and attenuate the activation of immune cells. In vivo studies have shown that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can reduce the severity of inflammatory bowel disease, protect against ischemia-reperfusion injury in the kidney, and improve cardiac function in heart failure.
实验室实验的优点和局限性
One of the main advantages of using 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid in lab experiments is its specificity for the P2Y6 receptor. This allows researchers to selectively block this receptor without affecting other purinergic receptors. However, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a relatively low potency compared to other P2Y6 receptor antagonists, which may limit its effectiveness in some experiments. Additionally, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a short half-life in vivo, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research involving 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid. One area of interest is the role of purinergic signaling in cancer progression and metastasis. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to inhibit the migration and invasion of cancer cells, but further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the role of P2Y6 receptor signaling in the immune system. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to attenuate the activation of immune cells, but its effects on immune function in vivo are not well understood. Finally, there is a need for more potent and selective P2Y6 receptor antagonists that can be used in a wider range of experiments.
合成方法
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can be synthesized by reacting 2-mercaptoacetic acid with 8-bromo-3-methyl-7-(3-phenylpropyl)xanthine in the presence of triethylamine. The resulting product is then purified using column chromatography.
科学研究应用
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is widely used in scientific research to investigate the role of purinergic signaling in various biological processes. It is commonly used to block the P2Y6 receptor, which is involved in immune responses, inflammation, and cancer progression. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has also been used to study the role of purinergic signaling in cardiovascular diseases, neurological disorders, and renal function.
属性
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(24)19-16(20)25)21(17(18-14)26-10-12(22)23)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNISHHPKYWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-hydroxy-3-methyl-2-oxo-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

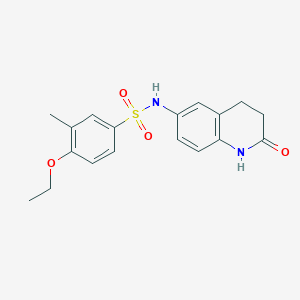
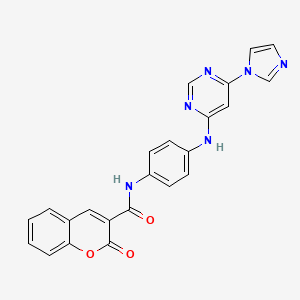
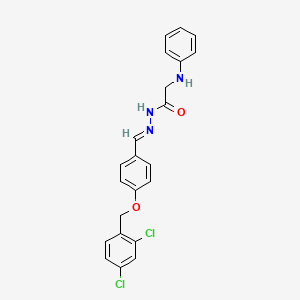

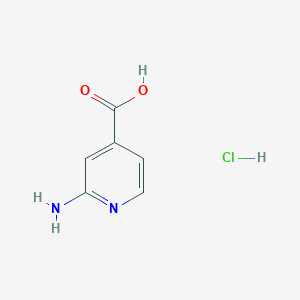
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)
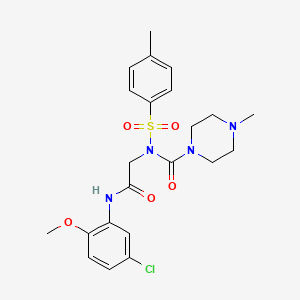
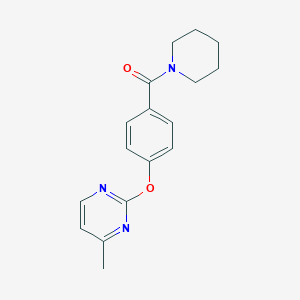

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)
